2,2,3,3-Tetrafluoro-1-propanol is a fluorinated alcohol with the chemical formula C₃H₄F₄O and a molecular weight of approximately 132.0569 g/mol. It is characterized by the presence of four fluorine atoms attached to a propane backbone, specifically at the second and third carbon positions. This compound is also known by several other names, including 1H,1H,3H-tetrafluoro-1-propanol and 2,2,3,3-tetrafluoropropanol. It appears as a colorless to pale yellow liquid with a boiling point of 109 degrees Celsius and a flash point of 43 degrees Celsius .
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize certain intermediates in reactions .
Several methods exist for synthesizing 2,2,3,3-tetrafluoro-1-propanol:
2,2,3,3-Tetrafluoro-1-propanol has various applications across different fields:
Several compounds share structural similarities with 2,2,3,3-tetrafluoro-1-propanol. These include:
Compound Name | Formula | Key Characteristics |
---|---|---|
1H-perfluoropropanol | C₃H₃F₅O | Fully fluorinated except for one hydrogen; more hydrophobic. |
1H-perfluorobutanol | C₄H₅F₉O | Similar structure but with an additional carbon; higher molecular weight. |
1H-perfluoro-2-propanol | C₃H₂F₈O | Fluorination at different positions; different reactivity profile. |
The uniqueness of 2,2,3,3-tetrafluoro-1-propanol lies in its balanced combination of hydrophilic (due to the hydroxyl group) and hydrophobic (due to multiple fluorine atoms) characteristics. This dual nature allows it to function effectively in diverse chemical environments compared to its fully fluorinated counterparts .
2,2,3,3-Tetrafluoro-1-propanol (TFP) emerged as a significant fluorinated alcohol in the late 20th century, driven by industrial demand for specialized solvents and intermediates. Early synthesis routes involved radical polymerization of tetrafluoroethylene with methanol in the presence of initiators like di-tert-butyl peroxide, achieving yields up to 95% under optimized conditions. The compound gained prominence due to its role in optical media production, serving as a critical dye solvent for CD-R and DVD-R manufacturing. Advances in microreactor technology further refined its synthesis, enabling precise control over reaction parameters such as temperature (40–125°C) and residence time (30–60 seconds). Industrial-scale production methods, including continuous gas-phase processes, solidified TFP’s position as a commercially viable fluorochemical.
TFP is systematically named 2,2,3,3-tetrafluoropropan-1-ol under IUPAC guidelines. Alternative designations include:
Its molecular formula (C₃H₄F₄O) and weight (132.06 g/mol) are consistent across spectroscopic databases, with a characteristic SMILES notation of OCC(F)(F)C(F)F
. Regulatory identifiers include UN1993 (Class 3 hazardous material) and RTECS UB9400000.
TFP belongs to the fluorinated alcohol family, distinguished by four fluorine atoms at the β-positions. Unlike 2,2,2-trifluoroethanol (TFE), which exhibits strong hydrogen-bond-donating ability, TFP’s tetrafluorination enhances thermal stability (boiling point: 106–109°C) and lipophilicity (logP ≈ 1.32). The C–F bond’s electronegativity (3.98) and low polarizability (0.56 × 10⁻²⁴ cm³) contribute to its inertness toward nucleophilic substitution, a trait exploited in catalytic systems requiring non-coordinating solvents. Comparative studies highlight TFP’s unique solvent effects, such as stabilizing α-helical peptide conformations and facilitating transition metal-catalyzed C–H functionalizations.
TFP’s applications span multiple domains:
Recent innovations include supercritical CO₂-assisted desorption from activated carbon, highlighting TFP’s role in sustainable separation processes.
Property | Value | Source |
---|---|---|
Boiling Point | 106–109°C | |
Density (20°C) | 1.471–1.48 g/cm³ | |
Refractive Index (n²⁰/D) | 1.319–1.321 | |
Flash Point | 43–49°C | |
Water Solubility | Miscible |
Method | Conditions | Yield | Reference |
---|---|---|---|
Radical Polymerization | TFE + MeOH, 40–125°C, 20–30 hours | 95% | |
Microreactor Synthesis | Di-tert-butyl peroxide, 40°C, 30s | 92% | |
Gas-Phase Fluorination | HF, SbCl₅ catalyst, 70–120°C | 85% |
Flammable;Acute Toxic;Irritant